Fluoromycin

Description

Properties

CAS No. |

1406-76-4 |

|---|---|

Molecular Formula |

C80H102N20O31S3 |

Molecular Weight |

1936 g/mol |

IUPAC Name |

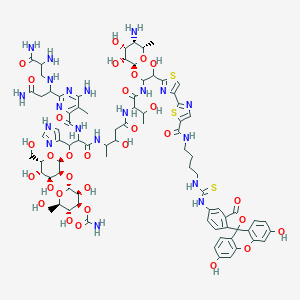

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C80H102N20O31S3/c1-27-51(97-66(99-64(27)84)39(18-48(82)107)90-20-38(81)65(85)116)68(118)98-53(61(40-21-87-26-92-40)127-77-63(57(112)54(109)45(23-101)126-77)128-76-59(114)62(129-78(86)122)55(110)46(24-102)125-76)70(120)93-28(2)42(106)19-49(108)96-52(29(3)103)69(119)100-71(130-75-58(113)56(111)50(83)30(4)123-75)60(115)73-95-41(25-133-73)72-91-22-47(134-72)67(117)88-13-5-6-14-89-79(132)94-31-7-10-35-34(15-31)74(121)131-80(35)36-11-8-32(104)16-43(36)124-44-17-33(105)9-12-37(44)80/h7-12,15-17,21-22,25-26,28-30,38-39,42,45-46,50,52-63,71,75-77,90,101-106,109-115H,5-6,13-14,18-20,23-24,81,83H2,1-4H3,(H2,82,107)(H2,85,116)(H2,86,122)(H,87,92)(H,88,117)(H,93,120)(H,96,108)(H,98,118)(H,100,119)(H2,84,97,99)(H2,89,94,132)/t28?,29?,30-,38?,39?,42?,45-,46+,50+,52?,53?,54+,55+,56+,57-,58+,59-,60?,61?,62-,63-,71?,75-,76+,77-/m0/s1 |

InChI Key |

AIUYAMGZOLZABQ-PMYHJQRFSA-N |

SMILES |

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC=C(S3)C(=O)NCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C9=CNC=N9)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)OC(=O)N)O)NC(=O)C1=C(C(=NC(=N1)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(C(C2=NC(=CS2)C3=NC=C(S3)C(=O)NCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C9=CNC=N9)O[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CO)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)OC(=O)N)O)NC(=O)C1=C(C(=NC(=N1)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC=C(S3)C(=O)NCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C9=CNC=N9)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)OC(=O)N)O)NC(=O)C1=C(C(=NC(=N1)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |

Synonyms |

fluoromycin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Fluoromycin: Unraveling its Chemical Identity and Biological Activity

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding a compound specifically named "Fluoromycin" with the chemical formula C₈₀H₁₀₂N₂₀O₃₁S₃. A solitary mention from a commercial chemical supplier provides this formula and a brief, unverified description of its mechanism of action. However, this information is not substantiated by peer-reviewed research, and as such, a detailed technical guide on "this compound" that meets the rigorous standards of the scientific community cannot be constructed at this time.

The initial description suggested that this compound may act as an antibiotic by inhibiting the 50S ribosomal subunit and as an anti-tumor agent by inhibiting ATP binding. While we cannot provide specifics on "this compound," this guide will offer a general overview of these two established mechanisms of action to provide a relevant framework for understanding how a molecule with such properties might function. This will include generalized experimental protocols and conceptual diagrams that would be applicable in the study of any compound with these characteristics.

Section 1: Antibacterial Mechanism of Action - Inhibition of the 50S Ribosomal Subunit

A critical target for many clinically useful antibiotics is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, compounds that bind to the 50S ribosomal subunit can halt protein production, leading to bacterial cell death or inhibition of growth.

Elucidating the Mechanism of Action

To determine if a compound targets the 50S ribosomal subunit, a series of experiments would be necessary.

Table 1: Experimental Protocols for Investigating 50S Ribosomal Subunit Inhibition

| Experiment | Methodology | Expected Outcome for a 50S Inhibitor |

| In Vitro Translation Assay | A cell-free system containing bacterial ribosomes, mRNA, amino acids, and the compound of interest is used. Protein synthesis is measured, often by the incorporation of radiolabeled amino acids. | The compound will inhibit protein synthesis in a dose-dependent manner. |

| Ribosome Binding Assay | Radiolabeled compound is incubated with purified 30S and 50S ribosomal subunits. The amount of radioactivity bound to each subunit is measured after separation. | The compound will preferentially bind to the 50S ribosomal subunit. |

| Polysome Profile Analysis | Bacterial cultures treated with the compound are lysed, and the ribosomes are separated by sucrose gradient centrifugation. The distribution of ribosomes in polysomes (multiple ribosomes on a single mRNA) is analyzed. | Treatment with the compound will lead to a decrease in polysomes and an accumulation of 70S monosomes or individual subunits, indicating a block in translation. |

| Toeprinting Assay | This assay identifies the specific binding site of the compound on the ribosomal RNA. Reverse transcriptase is used to synthesize cDNA from the rRNA template. The process is halted at the site where the compound is bound. | The assay will reveal a specific "toeprint" or stop signal, indicating the precise location of the compound's binding site on the 23S rRNA within the 50S subunit. |

Conceptual Signaling Pathway

The following diagram illustrates the general mechanism of protein synthesis inhibition by targeting the 50S ribosomal subunit.

Caption: Inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.

Section 2: Anti-Tumor Mechanism of Action - ATP-Competitive Inhibition

Many cellular processes critical for cancer cell proliferation and survival, such as signal transduction mediated by kinases and the function of chaperone proteins, are dependent on adenosine triphosphate (ATP). Compounds that compete with ATP for its binding site on these proteins can act as potent anti-tumor agents.

Investigating ATP-Competitive Inhibition

A series of biochemical and cellular assays are required to confirm an ATP-competitive mechanism of action.

Table 2: Experimental Protocols for Investigating ATP-Competitive Inhibition

| Experiment | Methodology | Expected Outcome for an ATP-Competitive Inhibitor |

| Kinase Activity Assay | A purified kinase, its substrate, and varying concentrations of the compound are incubated with a fixed concentration of ATP. Kinase activity is measured by quantifying substrate phosphorylation. | The compound will inhibit kinase activity in a dose-dependent manner. |

| IC₅₀ Shift Assay | The kinase activity assay is repeated with several different, fixed concentrations of ATP. The IC₅₀ (half-maximal inhibitory concentration) of the compound is determined for each ATP concentration. | The IC₅₀ of the compound will increase as the concentration of ATP increases, indicating competition for the same binding site. |

| Cellular Thermal Shift Assay (CETSA) | Intact cancer cells are treated with the compound. The cells are then heated to various temperatures, and the aggregation of the target protein is measured. | Binding of the compound to its target protein will stabilize the protein, leading to a higher melting temperature compared to untreated cells. |

| Western Blot Analysis of Downstream Signaling | Cancer cells are treated with the compound, and the phosphorylation status of downstream proteins in a relevant signaling pathway is assessed by Western blot. | Treatment with the compound will lead to a decrease in the phosphorylation of downstream effector proteins, confirming target engagement and inhibition in a cellular context. |

Conceptual Experimental Workflow

The following diagram outlines a typical workflow for identifying and characterizing an ATP-competitive inhibitor.

Caption: Experimental workflow for confirming an ATP-competitive inhibitor.

The Discovery and Synthesis of Fluoromycin: A Technical Guide to a Novel Fluorescent Probe

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoromycin, a novel fluorescent probe, represents a significant advancement in the study of cellular pharmacology for a class of potent anti-tumor antibiotics. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. It details the experimental protocols for its application in cellular imaging and cytotoxicity assays, and presents key quantitative data in a structured format. Furthermore, this guide illustrates the underlying molecular mechanisms and experimental workflows through detailed diagrams, offering a valuable resource for researchers in oncology, drug development, and cell biology.

Introduction

The study of drug uptake, intracellular trafficking, and mechanisms of resistance is paramount in the development of effective cancer chemotherapeutics. Bleomycin (BLM) and its analogs, such as Talisomycin, are potent glycopeptide antibiotics used in the treatment of various cancers.[1] Their cytotoxic effect is primarily attributed to their ability to bind and cleave DNA.[1][2][3] However, understanding their cellular pharmacology has been hampered by the low intrinsic fluorescence of these molecules. To overcome this limitation, this compound was developed as a highly fluorescent derivative of Talisomycin S10b, enabling detailed investigation of its cellular behavior.

This compound is a conjugate of Talisomycin S10b and the fluorophore fluorescein.[4][5][6][7] This modification results in a dramatic increase in fluorescence intensity, making it an invaluable tool for fluorescence microscopy and flow cytometry studies.[4][5][6][7] This guide will detail the synthesis of this compound, its spectral and biological properties, and the experimental methodologies for its use as a fluorescent probe.

Discovery and Synthesis of this compound

Rationale for Development

The primary motivation for the development of this compound was to create a tool to visualize the cellular accumulation and distribution of bleomycin-like drugs. The low intrinsic fluorescence of bleomycin and its analogs made it challenging to study their uptake and localization within cells, particularly in understanding the mechanisms of drug resistance. By covalently linking a bright fluorophore like fluorescein to the Talisomycin S10b molecule, researchers aimed to create a probe that retains biological activity while exhibiting strong fluorescence for imaging and quantification.

Synthesis of this compound

The synthesis of this compound involves the conjugation of fluorescein isothiocyanate (FITC) to Talisomycin S10b. The isothiocyanate group of FITC reacts with primary amine groups on the Talisomycin S10b molecule to form a stable thiourea linkage.[4][8][9] A general schematic for this synthesis is presented below.

A detailed experimental protocol for the synthesis and purification is provided in Section 4.1.

Properties and Characterization

Fluorescence Properties

This compound exhibits significantly enhanced fluorescence compared to its parent compound, Talisomycin S10b, and other related bleomycin analogs. The fluorescence intensity of this compound is reported to be 300- to 400-fold greater than that of Bleomycin A2 or Talisomycin S10b.[4][5][6][7] This substantial increase in fluorescence quantum yield allows for sensitive detection and imaging in biological systems.

| Compound | Relative Fluorescence Intensity | Excitation Max (nm) | Emission Max (nm) |

| Bleomycin A2 | 1 | ~350 | ~420 |

| Talisomycin S10b | 1 | ~350 | ~420 |

| This compound | 300-400 | ~495 | ~520 |

Table 1: Comparison of the relative fluorescence intensity of this compound and related compounds.[4][5][6][7]

Biological Activity

The conjugation of fluorescein to Talisomycin S10b results in a molecule that retains significant biological activity. This compound demonstrates antiproliferative effects against various cancer cell lines and, like its parent compound, is capable of cleaving DNA in vitro.

| Cell Line | Compound | IC50 (µM) |

| A-253 (BLM-sensitive) | Bleomycin A2 | 0.01 |

| A-253 (BLM-sensitive) | Talisomycin S10b | 0.008 |

| A-253 (BLM-sensitive) | This compound | 0.5 |

| C-10E (BLM-resistant) | This compound | 25 |

| C-10E ND (revertant) | This compound | 2.5 |

Table 2: Antiproliferative activity (IC50) of this compound and related compounds against human squamous carcinoma cell lines.[4][7]

The data indicates that while this compound is less potent than Bleomycin A2 and Talisomycin S10b in the sensitive cell line, it retains cytotoxic activity and demonstrates a significant difference in potency between sensitive and resistant cells.

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from the general principles of FITC labeling of amine-containing molecules.[4][8][9]

-

Preparation of Talisomycin S10b Metal Complex: Form a metal complex of Talisomycin S10b (e.g., with Cu(II) or Fe(II)) to protect certain reactive sites during the labeling reaction.

-

Dissolution of Reactants:

-

Dissolve the Talisomycin S10b metal complex in a 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Prepare a fresh 10 mg/mL solution of fluorescein isothiocyanate (FITC) in anhydrous dimethyl sulfoxide (DMSO).

-

-

Conjugation Reaction:

-

Add the FITC solution to the Talisomycin S10b solution. A molar excess of FITC is typically used.

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.

-

-

Purification:

-

Purify the crude reaction mixture using reverse-phase thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[10][11][12]

-

A C18 stationary phase is commonly used for the purification of such labeled peptides.[10][11][12]

-

Elute the product using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of a modifier like trifluoroacetic acid (TFA).

-

-

Characterization:

In Vitro DNA Cleavage Assay

This protocol outlines a method to assess the DNA cleavage activity of this compound.[2][3][16][17]

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pGEM-3Z), this compound, and a buffer (e.g., 50 mM HEPES, pH 7.5).

-

To activate the drug, add a solution of a metal ion, typically Fe(II).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto an agarose gel (e.g., 1%).

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization and Analysis:

-

Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV illumination.

-

The different forms of plasmid DNA (supercoiled, nicked circular, and linear) will migrate at different rates, allowing for the assessment of single- and double-strand breaks.

-

Cellular Uptake and Localization by Fluorescence Microscopy

This protocol describes the use of this compound for visualizing its intracellular distribution.[6][7][18]

-

Cell Culture:

-

Plate cells (e.g., A-253, C-10E) on glass coverslips in a culture dish and allow them to adhere overnight.

-

-

Incubation with this compound:

-

Treat the cells with a desired concentration of this compound in culture medium and incubate for a specific time (e.g., 1 hour) at 37°C.

-

-

Washing and Fixation:

-

Wash the cells with phosphate-buffered saline (PBS) to remove extracellular probe.

-

Fix the cells with a solution of 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

-

Permeabilization (Optional):

-

If co-staining for intracellular targets, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~495 nm, emission ~520 nm).

-

Quantitative Analysis of Intracellular Fluorescence by Flow Cytometry

This protocol allows for the quantification of this compound uptake in a cell population.[19][20][21][22][23]

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% fetal bovine serum).

-

-

Incubation with this compound:

-

Incubate the cell suspension with the desired concentration of this compound for a specific time at 37°C.

-

-

Washing:

-

Wash the cells twice with cold PBS to remove unbound probe.

-

-

Flow Cytometric Analysis:

-

Resuspend the cells in PBS.

-

Analyze the cells on a flow cytometer using an excitation laser and emission filter appropriate for fluorescein.

-

Collect data on the fluorescence intensity of individual cells.

-

-

Data Analysis:

-

Analyze the flow cytometry data to determine the mean fluorescence intensity of the cell population, which is proportional to the amount of intracellular this compound.

-

| Cell Line | Relative Fluorescence Intensity |

| A-253 (BLM-sensitive) | 4 |

| C-10E (BLM-resistant) | 1 |

| C-10E ND (revertant) | 2 |

Table 3: Relative intracellular fluorescence intensity of this compound in different cell lines as determined by flow cytometry.[4][6][7]

Mechanism of Action and Resistance

Mechanism of Action: DNA Cleavage

Similar to bleomycin, the cytotoxic activity of this compound is attributed to its ability to induce single- and double-strand breaks in DNA.[1][2][3] This process is metal-ion and oxygen-dependent. The bithiazole moiety of the molecule intercalates with DNA, and the metal-binding domain chelates a metal ion (typically iron), which then activates molecular oxygen to generate reactive oxygen species that cleave the phosphodiester backbone of DNA.

Mechanisms of Resistance

Resistance to bleomycin and its analogs can arise from several mechanisms.[1][5][24][25] Studies using this compound have provided direct evidence that altered drug accumulation is a key factor in resistance. Bleomycin-resistant cell lines (C-10E) show significantly lower intracellular fluorescence compared to their sensitive counterparts (A-253), indicating reduced uptake or enhanced efflux of the drug.[4][6][7] This reduced accumulation leads to less DNA damage and subsequent cell survival.

Conclusion

This compound has proven to be a powerful tool for elucidating the cellular pharmacology of bleomycin-type anticancer drugs. Its intense fluorescence allows for direct visualization and quantification of drug uptake and distribution, providing critical insights into the mechanisms of action and resistance. The detailed protocols and compiled data in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of cancer biology and drug development. Future applications of this compound and similar fluorescent probes will continue to advance our understanding of how to overcome drug resistance and design more effective cancer therapies.

References

- 1. Bleomycin pharmacology: mechanism of action and resistance, and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bleomycin-induced DNA cleavage: studies in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequence specific cleavage of DNA by the antitumor antibiotics neocarzinostatin and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youdobio.com [youdobio.com]

- 5. A new twist in cellular resistance to the anticancer drug bleomycin-A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delivery of Fluorescent Probes using Streptolysin O for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 9. peptideweb.com [peptideweb.com]

- 10. bachem.com [bachem.com]

- 11. hplc.eu [hplc.eu]

- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 13. Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Characterization of a Mg2+-Selective Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Designer Bleomycin with Significantly Improved DNA Cleavage Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amplification of bleomycin-induced DNA cleavage by pyrrole triamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]

- 20. Quantitative fluorescence measurements with multicolor flow cytometry. | Semantic Scholar [semanticscholar.org]

- 21. Quantitative fluorescence measurements with multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative Flow Cytometry: Applications & Benefits - KCAS Bio [kcasbio.com]

- 24. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

The Core Mechanism of Action of 5-Fluorouracil (5-FU) in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU), a fluorinated pyrimidine analog, has been a cornerstone of chemotherapy for solid tumors—including colorectal, breast, gastric, and head and neck cancers—for decades.[1][2] Its efficacy stems from its multifaceted approach to disrupting essential cellular processes in rapidly dividing cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms of 5-FU, focusing on its metabolic activation, primary modes of action, and the subsequent cellular consequences.

Metabolic Activation of 5-FU

Upon cellular uptake, 5-FU, a prodrug, is converted into three main active metabolites through various enzymatic pathways: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3][4] The anabolic conversion of 5-FU is crucial for its cytotoxic effects. These active metabolites then interfere with DNA and RNA synthesis and function, leading to cell cycle arrest and apoptosis.[1][4]

Primary Mechanisms of Cytotoxicity

The anticancer effects of 5-FU are primarily attributed to two main mechanisms: inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA.

Inhibition of Thymidylate Synthase (TS)

The most well-characterized mechanism of 5-FU is the inhibition of thymidylate synthase by its metabolite, FdUMP. FdUMP forms a stable ternary complex with TS and the folate cofactor, 5,10-methylenetetrahydrofolate.[3] This complex blocks the enzyme's normal function, which is to catalyze the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[1] The depletion of dTMP leads to a scarcity of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA synthesis and repair. This "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.[1]

Incorporation into DNA and RNA

The other active metabolites of 5-FU, FdUTP and FUTP, exert their cytotoxic effects by being incorporated into DNA and RNA, respectively.

-

DNA Incorporation: FdUTP can be mistakenly incorporated into DNA in place of dTTP. This incorporation can lead to DNA fragmentation and instability, triggering cell cycle arrest and apoptosis.[4]

-

RNA Incorporation: FUTP is incorporated into various RNA species, disrupting RNA processing, maturation, and function. This can lead to errors in protein synthesis and ultimately contribute to cell death.[4] Recent studies have highlighted that this RNA damage response is a critical component of 5-FU's efficacy in gastrointestinal cancers.

Cellular Consequences of 5-FU Action

The disruption of DNA and RNA synthesis by 5-FU triggers a cascade of cellular responses, culminating in the elimination of cancer cells.

Cell Cycle Arrest

5-FU induces cell cycle arrest, primarily at the G1/S phase and in the S phase, preventing cells with damaged DNA from progressing through the cell cycle.[5] The specific phase of arrest can be dependent on the concentration of 5-FU and the cancer cell type. This arrest allows time for DNA repair, but if the damage is too extensive, it can lead to apoptosis.

Induction of Apoptosis

5-FU is a potent inducer of apoptosis, or programmed cell death. This process is mediated by both intrinsic and extrinsic pathways and involves the activation of a cascade of caspases. Key molecular events in 5-FU-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.

-

Caspase Activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[1]

-

p53 Activation: The tumor suppressor protein p53 can be activated in response to DNA damage, further promoting apoptosis.[2][3]

Autophagy and Senescence

In addition to apoptosis, 5-FU can induce other cellular responses:

-

Autophagy: 5-FU treatment can lead to the formation of autophagosomes. While the role of autophagy is complex, it is often considered a survival mechanism for cancer cells, and its inhibition can enhance 5-FU-induced apoptosis.

-

Senescence: 5-FU can induce a state of irreversible growth arrest known as senescence, particularly in endothelial cells, which is associated with the production of reactive oxygen species (ROS).

Signaling Pathways Modulated by 5-FU

The cellular response to 5-FU is regulated by a complex network of signaling pathways. While the primary targets are DNA and RNA synthesis, the downstream effects ripple through various signaling cascades. Resistance to 5-FU is often associated with alterations in these pathways, including JAK/STAT, Wnt, Notch, NF-κB, and Hedgehog.[6]

Quantitative Data: IC50 Values of 5-Fluorouracil

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for 5-FU vary significantly depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | Exposure Time | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 3 days | 11.3 | [7][8] |

| HCT116 | Colorectal Cancer | 5 days | 1.48 | [8] |

| HT-29 | Colorectal Cancer | 5 days | 11.25 | [7][8] |

| SQUU-B | Oral Squamous Cell Carcinoma | 72 hours | Varies | [9] |

| PANC-1 | Pancreatic Cancer | Not Specified | Varies | [10] |

| A549 | Lung Cancer | Not Specified | Varies | [10] |

| CaCo-2 | Colorectal Adenocarcinoma | Not Specified | Varies | [10] |

| MCF-7 | Breast Cancer | Not Specified | 31.2 (µg/ml) | [11] |

| CL1-5 | Lung Cancer | 72 hours | 1.2 | [12] |

| HONE-1 | Nasopharyngeal Carcinoma | 72 hours | 1.32 | [13] |

| CCD112 (Normal) | Colorectal | 72 hours | 3.83 | [13] |

| NP 460 (Normal) | Nasopharyngeal | 72 hours | 6.64 | [13] |

Experimental Protocols

In Vitro Cytotoxicity (MTT Assay)

This protocol determines the concentration of 5-FU that inhibits cell growth by 50% (IC50).

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.[11]

-

Compound Treatment: Prepare serial dilutions of 5-FU in culture medium. Remove the old medium from the plate and add 100 µL of the 5-FU dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.[11]

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]

-

Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after 5-FU treatment.

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with 5-FU at relevant concentrations for 24-48 hours.[11][14]

-

Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and trypsinize the adherent cells. Combine all cells and centrifuge.[11][14]

-

Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix on ice for at least 30 minutes or at -20°C for at least 2 hours.[14][15]

-

Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.[14][15]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to analyze the cell cycle distribution based on DNA content.[14][15]

Apoptosis Detection by TUNEL Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips or in chamber slides and treat with 5-FU for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with a solution like 0.1% Triton X-100 in 0.1% sodium citrate.[16][17]

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP), in a humidified chamber at 37°C.[16][17][18]

-

Visualization: If using a fluorescent label, mount the coverslips with a mounting medium containing a counterstain (e.g., DAPI) and visualize under a fluorescence microscope. For colorimetric detection, a secondary antibody conjugated to an enzyme (e.g., HRP) is used, followed by the addition of a substrate.[16][17][18]

Western Blot for Bcl-2 and Bax Expression

This protocol measures the protein levels of the anti-apoptotic Bcl-2 and the pro-apoptotic Bax.

Procedure:

-

Cell Lysis: Treat cells with 5-FU, then lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[19][20]

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[19][20]

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19][20]

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualization of Signaling Pathways

5-FU Metabolic Activation and Primary Action

Caption: Metabolic activation of 5-FU and its primary cytotoxic mechanisms.

5-FU Induced Apoptosis Pathway

Caption: Simplified signaling cascade of 5-FU-induced apoptosis.

Experimental Workflow for Assessing 5-FU Efficacy

Caption: A typical experimental workflow for evaluating the effects of 5-FU on cancer cells.

References

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 4. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 16. cellbiologics.com [cellbiologics.com]

- 17. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 18. DeadEnd™ Fluorometric TUNEL System Protocol [promega.sg]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of Fluoromycin

Disclaimer: The term "Fluoromycin" is not widely associated with a standalone fluorophore in scientific literature. It has been described as a synthesized, fluorescein-labeled derivative of the antibiotic talisomycin S10b. Therefore, this guide will detail the spectroscopic properties of fluorescein , which dictates the fluorescence characteristics of such a conjugate. This information is critical for researchers utilizing this compound in applications such as fluorescence microscopy, flow cytometry, and cellular uptake studies.

Spectroscopic Properties of this compound (as Fluorescein)

The fluorescence of this compound is governed by its fluorescein moiety. Fluorescein is a widely used fluorophore known for its high quantum yield and strong absorbance. Its spectral properties are notably dependent on pH, with optimal fluorescence occurring in slightly basic conditions (pH > 7).[1][2][3]

The core spectroscopic parameters for fluorescein are summarized in the table below. These values are essential for designing experiments, selecting appropriate optical filters, and performing quantitative analysis.

| Spectroscopic Parameter | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~494 - 498 nm | Aqueous buffer (pH > 7) |

| Emission Maximum (λem) | ~515 - 521 nm | Aqueous buffer (pH > 7) |

| Molar Extinction Coefficient (ε) | ~70,000 - 92,300 M⁻¹cm⁻¹ | at ~490-500 nm, in basic solution |

| Fluorescence Quantum Yield (Φ) | ~0.79 - 0.97 | Ethanol or 0.1 N NaOH |

| Fluorescence Lifetime (τ) | ~4 ns | Aqueous solution |

Note: The exact values can vary depending on the solvent, pH, and conjugation state of the dye.[1][2][3][4][5][6][7][8][9]

Experimental Protocol: Measurement of Fluorescence Spectra

This section provides a detailed methodology for determining the excitation and emission spectra of a fluorescent compound like this compound using a spectrofluorometer.

To determine the wavelengths of maximum fluorescence excitation and emission for this compound dissolved in a suitable solvent.

-

This compound Sample: Stock solution of known concentration.

-

Solvent: Phosphate-buffered saline (PBS), pH 7.4, or another appropriate buffer/solvent.

-

Spectrofluorometer: An instrument equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Quartz Cuvettes: 1 cm path length, four-sided polished.

-

Instrument Warm-up: Turn on the spectrofluorometer and its light source to allow them to stabilize, typically for 30 minutes.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation maximum should be low (ideally < 0.1) to avoid inner filter effects.

-

Prepare a "blank" sample containing only the solvent.

-

-

Emission Spectrum Measurement:

-

Place the blank cuvette in the spectrofluorometer.

-

Set the excitation monochromator to the expected excitation maximum of fluorescein (~495 nm).

-

Scan the emission monochromator across a range of wavelengths (e.g., 500 nm to 650 nm).

-

Record the spectrum. This is the background spectrum.

-

Replace the blank with the this compound sample cuvette.

-

Keeping the excitation wavelength fixed, repeat the emission scan.

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Place the this compound sample cuvette in the spectrofluorometer.

-

Set the emission monochromator to the determined emission maximum (e.g., ~517 nm).

-

Scan the excitation monochromator across a range of wavelengths (e.g., 400 nm to 510 nm).

-

The resulting plot is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

The collected data will yield two spectra:

-

Emission Spectrum: A plot of fluorescence intensity versus wavelength, obtained at a fixed excitation wavelength.

-

Excitation Spectrum: A plot of fluorescence intensity versus wavelength, obtained by monitoring at a fixed emission wavelength.

The peaks of these spectra provide the λem and λex values, respectively.

Visualized Experimental Workflow and Mechanisms

This compound, as a fluorescently-labeled antibiotic, can be a powerful tool to visually and quantitatively compare drug accumulation and localization in cancer cell lines with different resistance profiles. The following diagram illustrates a typical experimental workflow for such a study.

Caption: Workflow for comparing fluorescent drug uptake.

While "this compound" refers to a fluorescein-labeled talisomycin, the term can be confused with fluoroquinolone antibiotics, which also possess intrinsic fluorescence. The mechanism of action for fluoroquinolones is well-established and involves the inhibition of key bacterial enzymes, as depicted in the diagram below.

Caption: Mechanism of action for fluoroquinolone antibiotics.

References

- 1. Fluorescein - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Fluorescein | 2321-07-5 [chemicalbook.com]

- 4. Spectrum [Fluorescein] | AAT Bioquest [aatbio.com]

- 5. Fluorescein (FITC) | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. What is the molar extinction coefficient of fluorescein? | AAT Bioquest [aatbio.com]

- 7. Extinction Coefficient [Fluorescein] | AAT Bioquest [aatbio.com]

- 8. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]

- 9. omlc.org [omlc.org]

Fluoromycin: A Technical Guide to its Identity as a Talisomycin Derivative

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical identity and biological context of Fluoromycin. It establishes, based on peer-reviewed literature, that this compound is not a derivative of bleomycin, but rather a chemically synthesized derivative of talisomycin S10b. Specifically, it is a fluorescein-labeled version of talisomycin S10b, created as a research tool to investigate the cellular uptake and distribution of this class of glycopeptide antibiotics. This guide provides a detailed comparison of this compound with its parent compounds, bleomycin and talisomycin, including their structural relationships, biological activities, and the experimental methodologies used for their characterization.

Introduction: The Bleomycin and Talisomycin Family of Antitumor Antibiotics

Bleomycin and talisomycin are structurally related glycopeptide antibiotics that are utilized in chemotherapy due to their ability to induce DNA strand breaks in cancer cells. Bleomycin, first isolated from Streptomyces verticillus, is a complex mixture of related compounds, with bleomycin A2 and B2 being the most abundant.[1] Talisomycin, produced by Streptoalloteichus hindustanus, is considered a third-generation analog of the bleomycins.[2] The general structure of these compounds consists of a peptide backbone, a disaccharide moiety, and a terminal amine group, which can be varied to produce different analogs.[1][2]

This compound: A Derivative of Talisomycin S10b

Contrary to some commercial listings that describe this compound with a mechanism of action involving binding to the 50S ribosomal subunit, the scientific literature clearly defines this compound (FLM) as a novel, fluorescein-labeled derivative of talisomycin S10b (TLM S10b).[1][][4] This fluorescent labeling was intentionally engineered to facilitate the study of drug accumulation and distribution within bleomycin-sensitive and -resistant cancer cell lines.[1][][4]

Structural Relationship

Talisomycin S10b is a biosynthetic derivative of talisomycin B, where the terminal spermidine amine moiety is replaced by 1,4-diaminobutane.[5] this compound is synthesized by covalently attaching a fluorescein isothiocyanate (FITC) molecule to a primary amine on talisomycin S10b.[1][][4] The most likely site of this conjugation is the terminal amine of the 1,4-diaminobutane side chain, as it is a readily accessible primary amine for reaction with the isothiocyanate group of FITC.

The chemical structures of bleomycin A2, talisomycin S10b, and the proposed structure of this compound are presented below for comparison.

Table 1: Structural and Chemical Properties of Bleomycin A2, Talisomycin S10b, and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Origin | Key Structural Features |

| Bleomycin A2 | C55H84N17O21S3 | 1415.56 | Streptomyces verticillus | Glycopeptide with a bithiazole tail and a terminal dimethylsulfonium group.[] |

| Talisomycin S10b | C59H91N19O26S2 | 1546.6 | Streptoalloteichus hindustanus (biosynthetic) | Glycopeptide similar to bleomycin, with a terminal 1,4-diaminobutane moiety.[5][6] |

| This compound | C80H102N20O31S3 | ~1935.98 | Synthetic derivative of Talisomycin S10b | Talisomycin S10b with a fluorescein isothiocyanate (FITC) label attached to the terminal amine.[1][7] |

Biological Activity and Mechanism of Action

This compound retains the fundamental mechanism of action of its parent compounds, which is the induction of DNA strand breaks.[1][4]

Antiproliferative Potency

The addition of the bulky fluorescein group to talisomycin S10b impacts its antiproliferative potency. Studies in a human A-253 squamous carcinoma cell line have shown that this compound is less potent than bleomycin A2 and talisomycin S10b.[1][8]

Table 2: Comparative Antiproliferative Potency

| Compound | Cell Line | IC50 (Concentration inhibiting cell growth by 50%) | Reference |

| Bleomycin A2 | A-253 | Less potent than Talisomycin S10b | [1][8] |

| Talisomycin S10b | A-253 | More potent than Bleomycin A2 and this compound | [1][8] |

| This compound | A-253 | Less potent than Bleomycin A2 and Talisomycin S10b | [1][8] |

Note: Specific IC50 values were not explicitly provided in the abstracts of the primary literature, but the relative potencies were described.

DNA Cleavage

In vitro experiments have confirmed that this compound, like bleomycin, is capable of cleaving plasmid DNA in a concentration-dependent manner.[1][4] This indicates that the core DNA-damaging functionality of the talisomycin structure is preserved in its fluorescent derivative.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the chemical conjugation of fluorescein isothiocyanate (FITC) to talisomycin S10b.[1][4]

Protocol: FITC Labeling of Talisomycin S10b

-

Dissolution of Talisomycin S10b: Dissolve talisomycin S10b in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 9.0), to ensure the primary amine is deprotonated and reactive.

-

Preparation of FITC Solution: Freshly prepare a stock solution of FITC (isomer mix) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of approximately 10 mg/mL.[4]

-

Conjugation Reaction: Add the FITC solution to the talisomycin S10b solution. The molar ratio of FITC to talisomycin S10b should be optimized, but a starting point of a 5:1 molar excess of FITC is common for labeling proteins.[4]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring to allow for the formation of a stable thiourea linkage between the isothiocyanate group of FITC and the primary amine of talisomycin S10b.

-

Purification: Remove the unreacted FITC and other impurities from the this compound conjugate. This can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis, depending on the scale of the reaction.[4]

-

Characterization: Confirm the successful synthesis and purity of this compound using analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and fluorescence spectroscopy.

Caption: Workflow for the synthesis of this compound.

In Vitro DNA Cleavage Assay

The ability of this compound and its parent compounds to induce DNA strand breaks can be assessed using an in vitro plasmid DNA cleavage assay.[9][10]

Protocol: Plasmid DNA Cleavage Assay

-

Preparation of Activated Drug: Prepare a solution of the drug (Bleomycin, Talisomycin, or this compound). For activation, the drug is typically incubated with a source of ferrous iron (Fe²⁺), such as ferrous ammonium sulfate, in a suitable buffer (e.g., HEPES, pH 7.5) at 4°C for a short period.[10]

-

Reaction Mixture: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pUC18 or pGEM-3Z) with the activated drug solution. The final volume is brought up with a reaction buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or 37°C) for a defined period (e.g., 10-30 minutes).

-

Quenching the Reaction: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: Analyze the reaction products by electrophoresis on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The different forms of the plasmid DNA (supercoiled, relaxed circular, and linear) will migrate at different rates, allowing for the quantification of single- and double-strand breaks.

Signaling Pathway of Bleomycin-Induced DNA Damage

The cytotoxic effects of bleomycin and its derivatives are initiated by the generation of reactive oxygen species (ROS) that cause DNA damage, primarily double-strand breaks.[11] This damage triggers a cellular response pathway known as the DNA Damage Response (DDR).[11][12]

References

- 1. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 2. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 4. youdobio.com [youdobio.com]

- 5. Tallysomycin, a new antitumor antibiotic complex related to bleomycin. V. Production, characterization and antitumor activity of tallysomycin S10b, a new biosynthetic tallysomycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tallysomycin S10B | C59H91N19O26S2 | CID 70697950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Bleomycin Sulfate? [synapse.patsnap.com]

- 8. Synthesis and evaluation of this compound: a novel fluorescence-labeled derivative of talisomycin S10b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Simple Colorimetric Assay of Bleomycin‐Mediated DNA Cleavage Utilizing Double‐Stranded DNA‐Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. What is the mechanism of Bleomycin Hydrochloride? [synapse.patsnap.com]

- 12. Bleomycin promotes cellular senescence and activation of the cGAS-STING pathway without direct effect on fibrosis in an idiopathic pulmonary fibrosis model - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fluoromycin as a Fluorescent Probe for Cellular Imaging

Disclaimer: The compound referred to as Fluoromycin (FLM) in the foundational research is not a single molecule with intrinsic fluorescence. It is a synthetic conjugate created by labeling Talisomycin S10b, a DNA-cleaving agent, with the fluorescent dye fluorescein.[1][2] Therefore, its utility in cellular imaging derives from the well-characterized, extrinsic fluorescence of the fluorescein tag. This guide details the properties and applications of this specific probe.

Core Concepts and Properties

This compound was developed as a tool to investigate the mechanisms of cellular drug accumulation, distribution, and resistance, particularly in relation to bleomycin (BLM)-like drugs.[1][2] By attaching a bright fluorophore (fluorescein) to the Talisomycin S10b molecule, researchers created a probe whose uptake and subcellular localization could be tracked and quantified using standard fluorescence-based techniques.

The core principle is that the probe's fluorescence acts as a reporter for the location and concentration of the associated drug molecule. Its fluorescence intensity was found to be 300- to 400-fold greater than the autofluorescence of the parent compounds, enabling sensitive detection within cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties and comparative cellular data for this compound as reported in the literature.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Note |

|---|---|---|

| Absorbance Maximum (λmax) | 495 nm | Characteristic of the fluorescein label.[2] |

| Fluorescence Emission Maximum | 520 nm | Characteristic of the fluorescein label.[2] |

| Relative Fluorescence Intensity | 300-400x | Compared to parent compounds (Bleomycin A2, Talisomycin S10b).[1][2] |

Table 2: Cellular Uptake and Localization in A-253 Squamous Carcinoma Cells

| Cell Line | Resistance Profile | Relative Fluorescence Intensity | Subcellular Localization |

|---|---|---|---|

| A-253 | Bleomycin-Sensitive (Parental) | 4-fold higher than C-10E | Predominantly Nuclear[1][2] |

| C-10E | Bleomycin-Resistant (40-50 fold) | Baseline (1x) | Predominantly Cytoplasmic[1][2] |

| C-10E ND | Partially Revertant | 2-fold higher than C-10E | Mixed Nuclear & Cytoplasmic Vesicular[1][2] |

Table 3: Comparative Antiproliferative Potency

| Compound | Potency in A-253 Cells | Resistance in C-10E Cells |

|---|---|---|

| This compound (FLM) | Similar to Liblomycin | ~50-fold resistant[1][2] |

| Bleomycin A2 (BLM A2) | More potent than FLM | 40- to 50-fold resistant[1][2] |

| Talisomycin S10b (TLM S10b) | More potent than FLM | 40- to 50-fold resistant[1][2] |

Visualized Workflows and Mechanisms

The following diagrams illustrate the conceptual synthesis, experimental application, and mechanism of action for this compound.

Caption: Conceptual synthesis of this compound probe.

Caption: Workflow for comparing this compound uptake.

Caption: Proposed mechanism of DNA cleavage by this compound.

Experimental Protocols

The following are detailed, representative protocols for experiments involving this compound, based on the methods cited in the foundational literature.

Protocol 1: Analysis of Cellular Uptake by Flow Cytometry

This protocol describes how to quantitatively compare this compound accumulation in different cell populations.

-

Cell Preparation:

-

Culture bleomycin-sensitive (e.g., A-253) and resistant (e.g., C-10E) cells to 70-80% confluency.

-

Harvest cells using a gentle dissociation reagent (e.g., Trypsin-EDTA) and neutralize.

-

Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Resuspend cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL.

-

-

This compound Incubation:

-

Add this compound to the cell suspension to a final concentration (e.g., 10-50 µg/mL; requires optimization).

-

Incubate cells for a defined period (e.g., 1-4 hours) at 37°C, protected from light.

-

Include an unstained control sample for each cell line.

-

-

Sample Processing:

-

Pellet the cells by centrifugation (300 x g, 5 minutes, 4°C).

-

Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS to remove unbound probe.

-

Resuspend the final cell pellet in 500 µL of cold Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).

-

-

Data Acquisition:

-

Analyze samples on a flow cytometer equipped with a 488 nm laser for excitation.

-

Collect fluorescence emission using a filter appropriate for fluorescein (e.g., 530/30 nm bandpass filter).

-

Record 10,000-20,000 events per sample.

-

Use the unstained controls to set the negative gates.

-

-

Data Analysis:

Protocol 2: Visualization of Subcellular Localization by Fluorescence Microscopy

This protocol details how to visualize the distribution of this compound within cells.

-

Cell Seeding:

-

Seed sensitive and resistant cells onto glass-bottom dishes or chamber slides at a density that will result in 50-60% confluency on the day of the experiment.

-

Allow cells to adhere and grow for 24-48 hours.

-

-

This compound Staining:

-

Prepare a working solution of this compound in pre-warmed complete culture medium.

-

Remove the medium from the cells and replace it with the this compound-containing medium.

-

Incubate for 1-4 hours at 37°C in a cell culture incubator, protected from light.

-

-

Cell Preparation for Imaging:

-

Remove the staining solution and wash the cells three times with warm PBS.

-

(Optional) Add a nuclear counterstain (e.g., Hoechst 33342) for 10 minutes to confirm nuclear localization. Wash twice with PBS.

-

Add fresh, phenol red-free imaging medium to the cells.

-

-

Image Acquisition:

-

Place the dish or slide on the stage of an inverted fluorescence microscope.

-

Excite the this compound using a 488 nm light source (or a FITC filter set).

-

Capture images using a high-sensitivity camera. Acquire images for both the this compound channel and, if used, the nuclear counterstain channel.

-

Observe and document the differences in localization patterns between sensitive (nuclear) and resistant (cytoplasmic) cells.[1][2]

-

Protocol 3: In Vitro DNA Cleavage Assay

This protocol assesses the ability of this compound to damage DNA directly, a key aspect of its mechanism of action.[1][2]

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following on ice:

-

Plasmid DNA (e.g., pGEM-3Z) to a final concentration of 20-50 ng/µL.

-

Reaction Buffer (e.g., Tris-HCl, pH 7.5).

-

A reducing agent (e.g., Dithiothreitol, DTT) if required for drug activity.

-

Varying concentrations of this compound. Include a no-drug control.

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1 hour.

-

-

Reaction Termination:

-

Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA) and a tracking dye.

-

-

Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel containing a DNA stain (e.g., Ethidium Bromide or SYBR Safe).

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

-

Analysis:

-

Visualize the DNA bands under UV or blue light.

-

Analyze the conversion of supercoiled plasmid DNA (Form I) to nicked (Form II) and linear (Form III) forms. An increase in Forms II and III with increasing this compound concentration indicates DNA cleavage activity.

-

References

The Role of Fosfomycin in the Study of Drug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, making it a valuable tool for studying and combating bacterial drug resistance. This technical guide provides an in-depth overview of fosfomycin's role in this critical area of research, detailing its mechanism of action, the molecular underpinnings of resistance, and comprehensive experimental protocols for its investigation.

Fosfomycin exerts its bactericidal activity by inhibiting the initial step of peptidoglycan biosynthesis, a pathway essential for the integrity of the bacterial cell wall.[1][2][3] It specifically and irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by forming a covalent bond with a cysteine residue in the active site.[4] This mode of action is distinct from many other classes of antibiotics, making fosfomycin effective against a range of multidrug-resistant (MDR) pathogens. However, the emergence of resistance to this last-resort antibiotic is a growing concern, necessitating a thorough understanding of the mechanisms by which bacteria evade its effects.

This guide will delve into the primary mechanisms of fosfomycin resistance:

-

Target Site Modification: Alterations in the murA gene that reduce the affinity of the MurA enzyme for fosfomycin.

-

Reduced Permeability: Mutations in the genes encoding the transport systems responsible for fosfomycin uptake, primarily the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).

-

Enzymatic Inactivation: The production of enzymes, such as those encoded by the fos genes (e.g., fosA), that chemically modify and inactivate the antibiotic.

Quantitative Data on Fosfomycin Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of fosfomycin against various clinically relevant and often multidrug-resistant bacterial strains. These values are crucial for understanding the efficacy of fosfomycin and the impact of resistance mechanisms.

Table 1: Fosfomycin MIC Distribution for ESBL-Producing Escherichia coli

| MIC (µg/mL) | Percentage of Isolates (%) |

| ≤4 | >90% |

| 16 | - |

| 32 | - |

| 64 | - |

| 128 | A single strain showed intermediate susceptibility[5] |

Note: Data compiled from a study of 290 ESBL-producing E. coli isolates.[5] MICs were determined by the agar dilution method.

Table 2: Fosfomycin MIC Distribution for Carbapenem-Resistant Klebsiella pneumoniae

| MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |

| ≤32 | 16 | 64 | - |

| ≤128 | - | - | 34% of isolates had MICs ≤128 µg/mL[2] |

| >256 | - | - | - |

Note: Data from multiple studies on carbapenem-resistant K. pneumoniae. Susceptibility rates and MIC distributions can vary based on the specific carbapenemase genotypes present.[2][6][7] MICs were determined by agar dilution and Etest methods.

Table 3: Fosfomycin MIC Distribution for Pseudomonas aeruginosa

| MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Epidemiological Cutoff Value (ECOFF) |

| Range: 1-1024+ | 64 | 128 | ≤128 mg/L (EUCAST)[8][9] |

Note: P. aeruginosa often exhibits higher intrinsic resistance to fosfomycin. The lack of the UhpT transporter means fosfomycin uptake is solely reliant on the GlpT transporter.[9] MICs were determined by agar dilution and broth microdilution.

Table 4: Fosfomycin MIC Distribution for Methicillin-Resistant Staphylococcus aureus (MRSA)

| MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |

| Range: 1.0 to >1,024 | 1024 | >1024 | Approximately 30% susceptible (MIC ≤ 32 µg/mL) in some studies[10] |

| ≤64 | - | - | Over 90% of strains inhibited at ≤64 mg/l in one study[11] |

Note: Fosfomycin susceptibility in MRSA can be variable. Resistance can be mediated by the fosB gene and mutations in murA, glpT, and uhpT.[10] MICs were determined by agar dilution.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of fosfomycin resistance.

Minimum Inhibitory Concentration (MIC) Determination

The accurate determination of fosfomycin MIC is fundamental. The agar dilution method is considered the gold standard, though broth microdilution is also commonly used. A critical component for testing many bacterial species is the supplementation of the medium with Glucose-6-Phosphate (G6P) to induce the UhpT transporter system.

a) Agar Dilution Method

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, supplement the agar with a sterile solution of Glucose-6-Phosphate (G6P) to a final concentration of 25 µg/mL.

-

Fosfomycin Incorporation: Prepare a stock solution of fosfomycin. Create a series of two-fold dilutions of fosfomycin and add the appropriate volume of each dilution to aliquots of the molten MHA to achieve the desired final concentrations (e.g., 0.25 to 512 µg/mL). Pour the agar into sterile petri dishes. A control plate with no fosfomycin should also be prepared.

-

Inoculum Preparation: From a fresh 18-24 hour culture on a non-selective agar plate, pick 3-5 well-isolated colonies. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the prepared MHA plates.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

b) Broth Microdilution Method

-

Media and Reagent Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) and supplement with G6P to a final concentration of 25 µg/mL. Prepare a stock solution of fosfomycin.

-

Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of fosfomycin in the supplemented CAMHB to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension as described for the agar dilution method. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Add the standardized inoculum to each well. Include a growth control well (no fosfomycin) and a sterility control well (no bacteria). Incubate the plate at 35 ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of fosfomycin that shows no visible growth (clear well).

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.

-

Media and Inoculum Preparation: Prepare supplemented CAMHB and a logarithmic phase bacterial culture as described for the broth microdilution method, adjusting the final inoculum to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Assay Setup: Prepare tubes with supplemented CAMHB containing fosfomycin at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic. For combination studies, prepare tubes with each antibiotic alone and in combination.[12]

-

Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[12]

-

Bacterial Enumeration: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a specific volume of the appropriate dilutions onto MHA plates.

-

Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on plates that yield between 30 and 300 colonies to determine the CFU/mL.

-

Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a given time point.[12]

Determination of Resistance Frequency

This protocol is used to estimate the frequency at which resistant mutants arise in a bacterial population.

-

Culture Preparation: Grow the bacterial strain to the late logarithmic or early stationary phase in antibiotic-free broth.

-

Plating: Plate a large, known number of cells (e.g., 10⁸ to 10¹⁰ CFU) onto MHA plates containing fosfomycin at a concentration that is a multiple of the MIC (e.g., 4x, 8x, or 16x MIC). The MHA should be supplemented with G6P.

-

Total Viable Count: To determine the total number of viable cells in the initial culture, plate serial dilutions of the culture onto antibiotic-free MHA.

-

Incubation: Incubate all plates at 35 ± 2°C for 24-48 hours.

-

Calculation of Resistance Frequency: The frequency of resistance is calculated by dividing the number of colonies that grow on the fosfomycin-containing plates by the total number of viable cells plated.

Molecular Analysis of Resistance Mechanisms

a) PCR for Detection of fos Genes

-

DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or standard protocols.

-

Primer Design: Design or obtain primers specific to the target fos gene (e.g., fosA3).

-

PCR Amplification: Perform PCR using the extracted DNA as a template and the specific primers. The PCR conditions (annealing temperature, extension time) will need to be optimized for the specific primers and target gene.

-

Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis to confirm the presence of an amplicon of the expected size.

-

Sequencing (Optional): For confirmation and to identify specific variants, the PCR product can be purified and sequenced.

b) Sequencing and Analysis of the murA Gene

-

Primer Design: Design primers to amplify the entire coding sequence of the murA gene. Multiple overlapping primer pairs may be necessary.

-

PCR Amplification: Amplify the murA gene from the genomic DNA of the test isolate.

-

PCR Product Purification and Sequencing: Purify the PCR products and send them for Sanger sequencing.

-

Sequence Analysis: Assemble the sequence data to obtain the full murA gene sequence. Align the sequence from the test isolate with a known wild-type murA sequence from a susceptible reference strain of the same species. Identify any nucleotide changes that result in amino acid substitutions, insertions, or deletions, which may be responsible for resistance.[10][13][14]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to fosfomycin's action and resistance.

Signaling Pathway of Fosfomycin Uptake and Regulation in E. coli

References

- 1. mdpi.com [mdpi.com]

- 2. journal.seameotropmednetwork.org [journal.seameotropmednetwork.org]

- 3. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mlj.goums.ac.ir [mlj.goums.ac.ir]

- 5. In Vitro Activity of Fosfomycin against Extended-Spectrum-β-Lactamase- Producing Escherichia coli and Klebsiella pneumoniae: Comparison of Susceptibility Testing Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Fosfomycin susceptibility in carbapenem-resistant Enterobacteriaceae from Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. med.stanford.edu [med.stanford.edu]

- 9. benchchem.com [benchchem.com]

- 10. Prevalence of Fosfomycin Resistance and Mutations in murA, glpT, and uhpT in Methicillin-Resistant Staphylococcus aureus Strains Isolated from Blood and Cerebrospinal Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of fosfomycin against methicillin-susceptible and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 14. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

Preliminary Studies on the Cytotoxicity of Fluoromycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Fluoromycin (FLM) is a novel, fluorescein-labeled derivative of the glycopeptide antibiotic, talisomycin S10b.[1][2] Its inherent fluorescence, 300 to 400 times greater than that of its parent compounds, makes it a valuable tool for studying the intracellular accumulation, distribution, and mechanisms of action of bleomycin (BLM)-like drugs.[1][2] This technical guide provides a summary of the preliminary cytotoxicological data available for this compound, detailing its antiproliferative effects, mechanism of action, and the experimental protocols used in its initial evaluation. The information presented here is primarily derived from a foundational study that synthesized and characterized this compound.

Quantitative Cytotoxicity Data

The antiproliferative potency of this compound has been evaluated in human A-253 squamous carcinoma cells and a bleomycin-resistant subclone, C-10E. The following table summarizes the key quantitative findings from these preliminary studies.

| Cell Line | Compound | Potency/Resistance Metric | Value |

| A-253 (BLM-sensitive) | This compound (FLM) | Antiproliferative Potency | Similar to liblomycin |

| A-253 (BLM-sensitive) | This compound (FLM) | Antiproliferative Potency | Less potent than BLM A2 or TLM S10b |

| C-10E (BLM-resistant) | This compound (FLM) | Resistance Factor | 50-fold resistant |

| C-10E ND (partially revertant) | This compound (FLM) | Sensitivity | Regained sensitivity |

Mechanism of Action: DNA Cleavage

This compound exerts its cytotoxic effects through a mechanism shared with other bleomycin-class antibiotics: DNA damage. In vitro studies have demonstrated that this compound is capable of cleaving pGEM-3Z plasmid DNA in a concentration-dependent manner, indicating a direct interaction with DNA as a key aspect of its cytotoxic action.[1][2]

Figure 1. Proposed mechanism of this compound-induced cytotoxicity.

Cellular Uptake and Resistance

The cellular uptake and intracellular localization of this compound are critical determinants of its cytotoxic efficacy and are closely linked to mechanisms of drug resistance.

-

Sensitive Cells (A-253): In bleomycin-sensitive A-253 cells, this compound exhibits heterogeneous distribution, with a significant portion of the cell population showing marked fluorescence within the nucleus.[1][2] This nuclear localization is consistent with its DNA-damaging mechanism of action.

-

Resistant Cells (C-10E): In contrast, the bleomycin-resistant C-10E cell line displays significantly lower overall cellular fluorescence (4-fold lower than A-253 cells) and a predominantly cytoplasmic localization of the drug.[1][2] This suggests that reduced drug accumulation and altered intracellular trafficking, specifically a lower nuclear-to-cytoplasmic ratio, are key mechanisms of resistance to this compound.[1][2]

-

Revertant Cells (C-10E ND): A partially revertant cell population (C-10E ND) shows intermediate levels of fluorescence and a mixed localization pattern, with both nuclear and cytoplasmic vesicular distribution, correlating with its regained sensitivity to the drug.[1][2]

Figure 2. Cellular uptake and resistance to this compound.

Experimental Protocols

The following methodologies were central to the preliminary cytotoxicological evaluation of this compound.

1. Cell Lines and Culture:

-

Cell Lines:

-

Culture Conditions: Specific media, serum concentrations, and incubation conditions were not detailed in the foundational study. Standard mammalian cell culture techniques are presumed.

2. In Vitro DNA Cleavage Assay:

-

Substrate: pGEM-3Z plasmid DNA.

-

Procedure: The plasmid DNA was incubated with varying concentrations of this compound. The extent of DNA cleavage was likely assessed by agarose gel electrophoresis, where the conversion of supercoiled plasmid to nicked or linear forms would indicate strand breaks.

3. Cellular Drug Accumulation and Distribution:

-

Flow Cytometry: Used for the quantitative analysis of this compound content in the different cell lines. Cells were incubated with this compound, and the intracellular fluorescence intensity was measured to determine relative drug accumulation.

-

Fluorescence Spectrophotometry: Employed to measure the fluorescence of cell extracts, providing another quantitative measure of this compound uptake.

-

Fluorescence Microscopy: Utilized for the qualitative visualization of the intracellular distribution of this compound. This technique revealed the localization of the drug within the nucleus or cytoplasm of the different cell lines.

Figure 3. Experimental workflow for cellular uptake studies.

Conclusion and Future Directions

The preliminary data on this compound highlight its potential as a cytotoxic agent with a mechanism of action centered on DNA damage. Its inherent fluorescence provides a unique advantage for cellular pharmacology studies, particularly in the context of drug resistance. The observed differences in uptake and intracellular localization between sensitive and resistant cell lines underscore the importance of drug transport and trafficking in determining the efficacy of this class of compounds.

Further in-depth studies are warranted to expand upon these initial findings. Future research should focus on:

-

Determining the IC50 values of this compound in a broader panel of cancer cell lines.

-

Elucidating the specific signaling pathways activated in response to this compound-induced DNA damage.

-

Investigating the molecular mechanisms responsible for the reduced uptake and cytoplasmic sequestration in resistant cells.

-

Evaluating the in vivo efficacy and toxicity of this compound in preclinical cancer models.

Such studies will be crucial in fully characterizing the cytotoxic profile of this compound and assessing its potential as a therapeutic agent or a research tool in oncology.

References

Visualizing Drug Distribution In Vitro: A Technical Guide to Fluoromycin

For Researchers, Scientists, and Drug Development Professionals